1-O-Hexadecylglycerol

Description

Chimyl alcohol has been reported in Lobophytum and Doris montereyensis with data available.

Structure

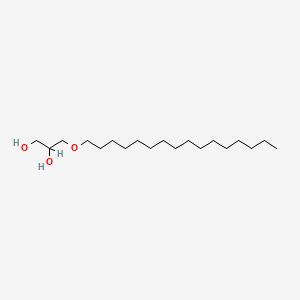

2D Structure

Properties

IUPAC Name |

3-hexadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWQBDFWEXAXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862067 | |

| Record name | 3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Chimyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6145-69-3, 10550-58-0, 53584-29-5 | |

| Record name | 1-O-Hexadecylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl glyceryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-(Hexadecyloxy)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010550580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-(hexadecyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL GLYCERYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FNL3D0MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of 1-O-Hexadecylglycerol in Ether Lipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 1-O-Hexadecylglycerol (HG) in the intricate symphony of ether lipid synthesis. Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are integral components of cellular membranes and precursors to potent signaling molecules. This compound, a key intermediate and exogenous precursor, provides a valuable tool for investigating the biosynthesis, regulation, and function of these essential lipids. This document will delve into the biochemical pathways, quantitative cellular impacts, experimental methodologies, and signaling implications of this compound, providing a comprehensive resource for professionals in lipid research and drug development.

Biochemical Pathway of this compound Incorporation into Ether Lipids

The biosynthesis of ether lipids is a multi-step process initiated in the peroxisomes and completed in the endoplasmic reticulum. This compound can enter this pathway exogenously, bypassing the initial peroxisomal steps, making it a useful tool to study downstream processes or to rescue ether lipid deficiencies.[1]

The entry of this compound into the ether lipid synthetic pathway begins with its phosphorylation by an alkylglycerol kinase to form 1-O-hexadecyl-sn-glycerol-3-phosphate.[2] This intermediate is then acylated at the sn-2 position to yield 1-O-alkyl-2-acyl-sn-glycerol-3-phosphate (an alkyl analog of phosphatidic acid). Subsequent steps mirror the diacyl phospholipid synthesis, involving dephosphorylation and the addition of polar head groups, such as phosphocholine or phosphoethanolamine, to yield final ether lipid products like 1-O-alkyl-phosphatidylcholine (Alkyl-PC) and 1-O-alkyl-phosphatidylethanolamine (Alkyl-PE). These can be further modified to form plasmalogens and the potent signaling molecule, Platelet-Activating Factor (PAF).

References

The Role of 1-O-Hexadecylglycerol in Cell Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecylglycerol (HG) is a naturally occurring ether lipid that serves as a key precursor in the biosynthesis of more complex ether lipids, including plasmalogens and the platelet-activating factor (PAF) family. Beyond its structural role in cell membranes, emerging evidence suggests that HG and its derivatives are bioactive molecules that can modulate critical cell signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's function in cell signaling, with a focus on the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for its involvement in the PI3K/Akt pathway is limited, this document will also touch upon this critical signaling axis. This guide is intended to be a resource for researchers and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of the signaling cascades to facilitate further investigation into the therapeutic potential of this compound.

Introduction to this compound and Ether Lipids

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage found in most glycerolipids.[1] this compound, a monoalkylglycerol, is a fundamental building block for the synthesis of these complex ether lipids.[2][3] The biosynthesis of ether lipids is initiated in the peroxisomes, where this compound can be phosphorylated by an alkylglycerol kinase to enter the pathway.[3]

Synthetic ether lipid analogs have demonstrated cytotoxic and antiproliferative properties, sparking interest in their potential as therapeutic agents, particularly in oncology.[1][4] Understanding the mechanisms by which these lipids influence cell signaling is crucial for the development of novel targeted therapies.

Biosynthesis of Ether Lipids from this compound

This compound serves as a precursor for a variety of ether lipids. The pathway for its incorporation into more complex glycerophospholipids is initiated by its phosphorylation.

Figure 1. Biosynthesis pathway of ether lipids from this compound.

Modulation of the Protein Kinase C (PKC) Signaling Pathway

The Protein Kinase C (PKC) family of serine/threonine kinases are critical regulators of cellular proliferation, differentiation, and apoptosis. Their activity is allosterically regulated by the lipid second messenger diacylglycerol (DAG).

While direct modulation of PKC by this compound has not been extensively demonstrated, evidence suggests an indirect role through its derivatives and related ether lipids. The acetylated derivative of HG, 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), is a known DAG analog and can regulate PKC signaling.[2]

Furthermore, a metabolite of the synthetic ether lipid ET-16-OCH3-GPC, which is structurally similar to a derivative of HG, has been shown to inhibit diacylglycerol kinase (DGK).[5][6] DGK is the enzyme responsible for phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG signaling. Inhibition of DGK leads to the accumulation of DAG at the membrane, which would result in sustained activation of conventional and novel PKC isoforms.

Figure 2. Hypothesized mechanism of PKC pathway modulation by a this compound metabolite.

Interference with the Mitogen-Activated Protein Kinase (MAPK) Cascade

The MAPK signaling cascade, comprising tiers of kinases such as Raf, MEK, and ERK, is a central pathway that transduces extracellular signals to regulate gene expression and control cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

Studies on synthetic ether lipids, structurally related to metabolites of this compound, have revealed a mechanism for MAPK pathway inhibition. The ether lipid ET-18-OCH3 has been shown to interfere with the membrane association of Raf-1.[4] Raf-1 is a key upstream kinase in the MAPK cascade, and its recruitment to the plasma membrane is a critical step for its activation by Ras GTPases. By preventing the membrane localization of Raf-1, ether lipids can effectively block the downstream phosphorylation and activation of MEK and ERK, leading to an inhibition of cell proliferation.

References

- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 Mitogen-activated Protein Kinase (MAPK) Promotes Cholesterol Ester Accumulation in Macrophages through Inhibition of Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biochemical Properties of 1-O-Hexadecylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecylglycerol, also known as chimyl alcohol, is a naturally occurring ether lipid found in various biological sources, including shark liver oil and hematopoietic organs. As a key precursor in the biosynthesis of ether phospholipids, it plays a crucial role in membrane structure and cellular signaling. This technical guide provides a comprehensive overview of the biochemical properties of this compound, with a focus on its physicochemical characteristics, biological activities, and underlying mechanisms of action. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Physicochemical Properties

This compound is a monoether formed from the condensation of hexadecyl (cetyl) alcohol with glycerol. Its chemical structure confers specific physicochemical properties that are essential for its biological functions.

| Property | Value | Reference |

| Synonyms | Chimyl alcohol, 1-O-Palmitylglycerol, (S)-3-(Hexadecyloxy)propane-1,2-diol | |

| Molecular Formula | C₁₉H₄₀O₃ | |

| Molecular Weight | 316.52 g/mol | |

| Appearance | Colorless solid | [1] |

| Melting Point | 64-65 °C | |

| Boiling Point | 185-195 °C at 3 mmHg | |

| Solubility | Soluble in organic solvents such as chloroform and ethanol. |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily stemming from its role as a precursor in ether lipid metabolism and its ability to modulate cellular signaling pathways.

Antioxidant and Cytoprotective Effects

This compound has demonstrated significant antioxidant properties, protecting cells from oxidative stress-induced damage.

Inhibition of UVB-Induced Damage in Keratinocytes:

-

Pre-treatment of normal human epidermal keratinocytes (NHEKs) with this compound has been shown to reduce UVB-induced cell death and the production of reactive oxygen species (ROS).[2]

Protection Against Ischemia/Reperfusion Injury:

-

In a rat heart model of ischemia/reperfusion injury, administration of this compound at concentrations of 50 µM and 100 µM resulted in improved post-ischemic myocardial performance.[1] This was evidenced by an accelerated recovery in left ventricular developed pressure and coronary flow, and a reduction in the incidence of ventricular fibrillation.[1]

-

Treatment with 50 µM this compound also led to a significant reduction in cellular injury, as measured by decreased creatine kinase (CK) release, and a reduction in oxidative stress, indicated by lower levels of malondialdehyde (MDA) formation.[1]

| Biological Activity | Model System | Concentration | Observed Effect | Reference |

| Reduction of UVB-induced cell death | Normal Human Epidermal Keratinocytes (NHEKs) | Not specified | Qualitative reduction | [2] |

| Reduction of UVB-induced ROS production | Normal Human Epidermal Keratinocytes (NHEKs) | Not specified | Qualitative reduction | [2] |

| Reduction of UVB-induced Prostaglandin E₂ production | Normal Human Epidermal Keratinocytes (NHEKs) | Not specified | Qualitative reduction | [2] |

| Improved post-ischemic myocardial performance | Isolated perfused rat heart | 50 µM, 100 µM | Accelerated recovery of LVDP and coronary flow; reduced ventricular fibrillation | [1] |

| Reduced cellular injury | Isolated perfused rat heart | 50 µM | Reduced creatine kinase (CK) release | [1] |

| Reduced oxidative stress | Isolated perfused rat heart | 50 µM | Reduced malondialdehyde (MDA) formation | [1] |

Modulation of Cellular Signaling Pathways

This compound and its metabolites can influence key signaling pathways, including the ether lipid biosynthesis pathway and protein kinase C (PKC) signaling.

Ether Lipid Biosynthesis Pathway:

This compound serves as a precursor for the synthesis of more complex ether lipids, such as plasmalogens, which are important components of cellular membranes and have roles in signaling and antioxidant defense.

Protein Kinase C (PKC) Signaling Pathway:

Metabolites of this compound, such as 1-O-alkyl-2-acylglycerol, can act as analogs of diacylglycerol (DAG), a key activator of PKC. By competing with DAG, these ether lipid-derived molecules can inhibit the activation of certain PKC isoforms, thereby modulating downstream signaling events related to cell proliferation and inflammation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are summaries of protocols relevant to the study of this compound.

Measurement of Reactive Oxygen Species (ROS) in Keratinocytes

This protocol outlines a general method for quantifying intracellular ROS levels in keratinocytes, which can be adapted to assess the antioxidant effects of this compound.

Workflow:

Methodology:

-

Cell Culture: Plate normal human epidermal keratinocytes (NHEKs) in appropriate culture vessels and grow to the desired confluency.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified duration.

-

Induction of Oxidative Stress: Expose the cells to an ROS-inducing agent, such as UVB radiation.

-

Staining: After treatment, incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

-

Measurement: Following incubation and washing to remove excess probe, quantify the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. The intensity of the fluorescence is proportional to the amount of intracellular ROS.

Quantification of Malondialdehyde (MDA) in Heart Tissue

This protocol describes a common method for measuring MDA, a marker of lipid peroxidation, in heart tissue, which can be used to evaluate the protective effects of this compound against ischemia/reperfusion injury.

Workflow:

Methodology:

-

Tissue Preparation: Following the ischemia/reperfusion protocol in an animal model (e.g., rat heart), excise the heart tissue and homogenize it in a suitable buffer.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay:

-

Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) to the tissue homogenate.

-

Heat the mixture at 90-100°C for a specified time to allow the reaction between MDA and TBA to form a colored adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at approximately 532 nm.

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance values to a standard curve generated with known concentrations of MDA.

Conclusion

This compound is a bioactive lipid with significant potential in cellular protection and modulation of signaling pathways. Its antioxidant properties and its ability to influence PKC signaling highlight its therapeutic potential in conditions associated with oxidative stress and inflammation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the biochemical properties and therapeutic applications of this promising compound. Further research is warranted to fully elucidate its mechanisms of action and to translate these findings into clinical practice.

References

The Metabolic Odyssey of 1-O-Hexadecylglycerol in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 1-O-Hexadecylglycerol (HG), a key precursor in ether lipid biosynthesis, within mammalian cells. Understanding the intricate pathways of its uptake, anabolic conversion, and catabolic degradation is crucial for researchers in lipidomics, cell signaling, and for professionals in drug development targeting lipid metabolism. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of ether lipid metabolism.

Introduction to this compound and Ether Lipids

This compound is a monoalkylglycerol that serves as a vital entry point into the de novo synthesis of ether-linked glycerophospholipids.[1] These lipids, characterized by an ether bond at the sn-1 position of the glycerol backbone, are ubiquitous components of cellular membranes in mammals, with particularly high concentrations in the heart, brain, and immune cells.[1] Ether lipids, including plasmalogens, play critical roles in membrane structure, signal transduction, and protecting cells against oxidative stress. The exogenous administration of HG allows for the specific study of ether lipid metabolism, bypassing early enzymatic steps and providing insights into their downstream functions and interactions with other lipid classes.[2]

Anabolic Pathways: The Synthesis of Ether Lipids from this compound

Upon entering the cell, this compound is primarily directed into the anabolic pathway for ether lipid synthesis. The initial and rate-limiting step for the incorporation of exogenous alkylglycerols is its phosphorylation.

Phosphorylation and Acylation

The metabolic journey of this compound begins with its phosphorylation by alkylglycerol kinase to produce 1-O-hexadecyl-sn-glycero-3-phosphate.[3] This intermediate is then acylated at the sn-2 position by an acylglycerol-3-phosphate acyltransferase (AGPAT) family enzyme to form 1-O-hexadecyl-2-acyl-sn-glycero-3-phosphate (an alkyl-acyl-phosphatidic acid).

Formation of Diacylglycerol Analogs and Headgroup Addition

The resulting alkyl-acyl-phosphatidic acid is dephosphorylated by a phosphatidic acid phosphatase (PAP) to yield 1-O-hexadecyl-2-acyl-sn-glycerol, an ether-linked analog of diacylglycerol (DAG). This molecule serves as the branchpoint for the synthesis of the major classes of ether phospholipids: phosphatidylcholine (PC) and phosphatidylethanolamine (PE). The addition of the phosphocholine or phosphoethanolamine headgroup is catalyzed by choline and ethanolamine phosphotransferases , respectively.[4][5]

Plasmalogen Synthesis

A significant portion of the newly synthesized alkyl-acyl-phosphatidylethanolamine can be further converted into plasmalogens, which contain a vinyl-ether bond at the sn-1 position. This conversion is carried out by the enzyme plasmanylethanolamine desaturase , which introduces a double bond into the alkyl chain.[6]

Catabolic Pathways: The Breakdown of this compound

While a significant portion of this compound is incorporated into complex ether lipids, it can also be subject to catabolism. The primary enzyme responsible for the breakdown of the ether bond in alkylglycerols is alkylglycerol monooxygenase (AGMO) .[7]

Cleavage of the Ether Bond

AGMO is a microsomal enzyme that catalyzes the oxidative cleavage of the O-alkyl bond in 1-O-alkylglycerols.[7] This reaction requires molecular oxygen and a reduced pteridine cofactor, such as tetrahydrobiopterin, and yields a fatty aldehyde and glycerol.[8] The resulting fatty aldehyde can then be oxidized to a fatty acid by fatty aldehyde dehydrogenase .[9]

Quantitative Analysis of this compound Metabolism

The administration of this compound to cultured mammalian cells leads to significant and measurable changes in the cellular lipidome. The following tables summarize quantitative data from a study on HEp-2 cells treated with 20 µM HG for 24 hours, as determined by mass spectrometry.[10]

Table 1: Changes in Ether-Linked Phospholipid Species in HEp-2 Cells Treated with this compound

| Lipid Species | Fold Change vs. Control |

| PC O-16:0/16:0 | +++ |

| PC O-16:0/18:1 | +++ |

| PE O-16:0/18:1 | ++ |

| PE P-16:0/18:1 | ++ |

(+++ indicates a substantial increase, ++ indicates a moderate increase)

Table 2: Impact of this compound Treatment on Other Lipid Classes in HEp-2 Cells [2][11]

| Lipid Class | Change |

| Glycosphingolipids | Decreased |

| Ceramide | Increased |

| Phosphatidylinositol | Increased |

| Lysophosphatidylinositol | Increased |

Experimental Protocols

Cell Culture and Treatment with this compound[10]

-

Cell Seeding: Plate mammalian cells (e.g., HEp-2, PC-3) in appropriate culture dishes and grow to a desired confluency (e.g., 70-80%).

-

Preparation of HG Solution: Dissolve sn-1-O-Hexadecylglycerol in ethanol to create a stock solution (e.g., 20 mM).

-

Cell Treatment: Dilute the HG stock solution in cell culture medium to the final desired concentration (e.g., 20 µM). As a control, treat parallel cultures with the same concentration of ethanol.

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions.

Lipid Extraction[10]

-

Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Lipid Extraction (Bligh and Dyer Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Mass Spectrometry Analysis of Lipids[10]

-

Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform).

-

Mass Spectrometry: Analyze the lipid extract using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS) or direct infusion (shotgun lipidomics).

-

Data Analysis: Identify and quantify individual lipid species using specialized software by comparing the mass-to-charge ratio (m/z) and fragmentation patterns with known lipid standards and databases.

Alkylglycerol Monooxygenase (AGMO) Activity Assay[8]

-

Cell Lysate Preparation: Homogenize cells or tissue in a buffer containing protease inhibitors.

-

Microsomal Fraction Isolation: Isolate the microsomal fraction by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, a fluorescent or radiolabeled 1-O-alkylglycerol substrate, and the cofactor tetrahydrobiopterin.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Product Detection: Stop the reaction and extract the lipids. Separate the substrate and the fatty aldehyde product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the product using fluorescence detection or scintillation counting.

Signaling Pathways and Logical Relationships

The metabolism of this compound and the resulting increase in ether lipid levels can influence various cellular signaling pathways.

Caption: Metabolic fate of this compound in mammalian cells.

Caption: Signaling pathways influenced by ether lipid metabolism.

References

- 1. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ether lipid - Wikipedia [en.wikipedia.org]

- 3. Orphan enzymes in ether lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]

- 6. Orphan enzymes in ether lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 1-O-Hexadecylglycerol in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecylglycerol (HG), a naturally occurring alkylglycerol, serves as a crucial precursor in the biosynthesis of ether-linked glycerophospholipids, a significant class of lipids integral to cellular membrane structure and function. This technical guide provides an in-depth exploration of the biological significance of this compound in lipid metabolism. It details its metabolic pathway, its profound impact on the cellular lipidome, and its emerging roles in cell signaling and pathophysiology. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for investigating its effects, and provides visual representations of the relevant biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and Ether Lipids

Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage. These lipids, including plasmalogens, are vital components of cellular membranes, particularly abundant in the heart, brain, and immune cells.[1][2] They are implicated in a variety of cellular processes, including membrane trafficking, signal transduction, and protection against oxidative stress.[3]

This compound is a key intermediate that can enter the ether lipid biosynthetic pathway, bypassing early enzymatic steps.[1][2] This property makes it a valuable tool for studying ether lipid metabolism and for potentially correcting deficiencies in ether lipid biosynthesis.[1][4] Furthermore, alkylglycerols have been investigated for their anti-cancer properties.[1][5]

Metabolic Pathway of this compound

This compound enters the de novo synthesis pathway of ether lipids at a specific juncture. The canonical pathway begins with the acylation of dihydroxyacetone phosphate (DHAP). However, exogenous this compound can be directly phosphorylated by an alkylglycerol kinase to form 1-O-hexadecyl-sn-glycero-3-phosphate.[1][3] This intermediate then serves as a substrate for subsequent acylation at the sn-2 position and the addition of a head group to yield various ether-linked phospholipids.

Figure 1: Biosynthesis of ether glycerophospholipids showing the entry point of this compound.

Quantitative Effects of this compound on the Cellular Lipidome

Treatment of cells with this compound leads to significant alterations in the cellular lipid profile. As a precursor, it markedly increases the levels of ether-linked phospholipids, particularly those with a 16-carbon chain at the sn-1 position.[1][2]

Table 1: Changes in Ether-Linked Phospholipid Species in HEp-2 Cells Treated with 20 µM this compound for 24 hours

| Lipid Species | Fold Change vs. Control |

| PC O 16:0/16:1 | ~3-4 fold increase |

| PC O 16:0/18:1 | ~3-4 fold increase |

| PE O 16:0/18:1 | Significant Increase |

| PE O 16:0/18:2 | Significant Increase |

Data summarized from Bergan J, et al. (2013).[1][2]

Interestingly, the effects of this compound are not limited to ether lipids. Studies have shown that it can also lead to a decrease in glycosphingolipids and an increase in ceramide and phosphatidylinositol levels.[2][4] However, similar changes in ceramide and phosphatidylinositols were also observed with its acyl analogue, palmitin, suggesting these specific effects may not be solely dependent on the ether linkage.[4]

Role in Cell Signaling

The involvement of this compound in signaling pathways is an area of active research. While direct signaling roles are not well-established, its metabolic derivatives are thought to participate in signaling cascades. For instance, the acetylated form, 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), can be phosphorylated to 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphate (HAGP).[6] HAGP is structurally similar to diacylglycerol (DAG), a key activator of Protein Kinase C (PKC), and may compete with DAG, thereby modulating PKC signaling.[6]

Figure 2: Potential modulation of Protein Kinase C signaling by a this compound derivative.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is based on the methodology described by Bergan et al. (2013).[1]

Materials:

-

HEp-2 cells (or other cell line of interest)

-

Dulbecco's modified Eagle medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

sn-1-O-Hexadecylglycerol (HG)

-

Ethanol (for dissolving HG)

-

6-well plates

Procedure:

-

Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates one day prior to the experiment to achieve a confluence of 70-80% at the time of treatment.

-

Prepare a stock solution of 20 mM this compound in ethanol.

-

For treatment, dilute the HG stock solution in the culture medium to a final concentration of 20 µM. As a control, add the same volume of ethanol to another set of wells (e.g., 0.1% v/v).

-

Incubate the cells with HG or ethanol for 24 hours.

-

After incubation, harvest the cells for lipid analysis.

Lipid Extraction and Mass Spectrometry Analysis

A general workflow for lipidomic analysis is presented below.

Figure 3: General experimental workflow for lipidomic analysis of cells treated with this compound.

Detailed Protocol for Sphingolipid Analysis by UHPLC-MS/MS: This method is adapted from the procedures used in the study by Bergan et al. (2013).[1]

-

Chromatography:

-

System: Reverse phase ultra-high pressure liquid chromatography (UHPLC).

-

Column: Acquity BEH C18, 2.1×50 mm, 1.7 µm particle size.

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.

-

Gradient: A 25-minute gradient is typically used.

-

-

Mass Spectrometry:

-

System: Hybrid triple quadrupole/linear ion trap mass spectrometer (e.g., QTRAP 5500).

-

Quantification Mode: Multiple reaction monitoring (MRM).

-

Implications for Drug Development and Future Research

The ability of this compound to modulate the cellular lipidome, particularly by increasing ether lipid levels, presents several avenues for therapeutic exploration.

-

Ether Lipid Deficiencies: In genetic disorders characterized by impaired ether lipid synthesis, such as Rhizomelic Chondrodysplasia Punctata (RCDP), supplementation with alkylglycerols like HG could be a viable therapeutic strategy.[5][7]

-

Oncology: The anti-cancer properties of alkylglycerols have been noted, and further investigation into the mechanisms by which they affect cancer cell lipid metabolism is warranted.[1][2] The observed changes in exosome release upon HG treatment also suggest a role in intercellular communication in cancer.[3]

-

Infectious Diseases: HG has been shown to protect cells against certain bacterial toxins, like Shiga toxin, by altering the lipid composition of the host cell membrane and inhibiting toxin transport.[8]

Future research should focus on elucidating the precise molecular targets of this compound and its metabolites, further defining their roles in signaling pathways, and exploring their therapeutic potential in preclinical and clinical settings. The use of advanced lipidomic techniques will be crucial in unraveling the complex interplay between ether lipid metabolism and overall cellular physiology.

Conclusion

This compound is a biologically significant molecule that plays a pivotal role as a precursor in ether lipid metabolism. Its administration leads to profound and specific changes in the cellular lipidome, which in turn can influence membrane properties, signaling pathways, and cellular responses to pathological stimuli. The detailed understanding of its metabolic fate and cellular effects, facilitated by the experimental approaches outlined in this guide, is essential for harnessing its therapeutic potential in a range of diseases.

References

- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]

- 3. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkyl-Glycerol Rescues Plasmalogen Levels and Pathology of Ether-Phospholipid Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ether lipid precursor hexadecylglycerol protects against Shiga toxins [agris.fao.org]

Methodological & Application

Application Notes and Protocols for 1-O-Hexadecylglycerol Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecylglycerol, a naturally occurring ether lipid, serves as a crucial precursor in the biosynthesis of plasmalogens and other ether-linked glycerophospholipids.[1][2] Its role in cellular processes extends beyond metabolic pathways, as studies have demonstrated its influence on cell signaling, membrane composition, and proliferation, particularly in cancer cell lines. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, detailing its effects on cell viability, methodologies for quantifying its cellular uptake and metabolic consequences, and insights into its potential mechanisms of action.

Data Presentation

The antiproliferative activity of this compound and its analogs has been evaluated in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | MCF-7 | ~6.5-12.2 | [3] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | A549 | ~6.5-12.2 | [3] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | A427 | ~6.5-12.2 | [3] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | T84 | ~6.5-12.2 | [3] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | A549 | 9 | [3] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | OVCAR-3 | 12 | [3] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | OVCAR-3 | 4 | [3] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | MCF-7 | 17 | [3] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | A427 | 25 | [3] |

Signaling Pathways

This compound and its derivatives can influence cellular signaling cascades, notably those involving Protein Kinase C (PKC) and the Raf-1 pathway, which are critical for cell proliferation and survival. The following diagram illustrates a potential mechanism by which ether lipids may interfere with these pathways.

Caption: Putative signaling pathway affected by ether lipids.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound in a cell culture setting.

References

- 1. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of 1-O-Hexadecylglycerol for Treating HEp-2 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-Hexadecylglycerol (HG) is an ether lipid that serves as a precursor in the biosynthesis of ether-linked glycerophospholipids. Ether lipids are known to be enriched in cancer cells and play roles in cell signaling, membrane trafficking, and modulation of apoptosis.[1][2] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for treating the human larynx carcinoma cell line, HEp-2. The provided protocols focus on assessing cytotoxicity and apoptosis to identify a therapeutically relevant concentration range.

Data Presentation: Summary of Pre-clinical Findings

While a definitive optimal concentration for inducing cytotoxicity in HEp-2 cells with this compound is not firmly established in the literature, existing studies provide a starting point. A study by Bergan et al. (2013) demonstrated that treatment with 20 µM this compound for 24 hours altered the lipidome of HEp-2 cells without affecting cell growth or endocytosis.[3][4][5] This suggests that concentrations higher than 20 µM may be required to elicit anti-cancer effects such as cytotoxicity and apoptosis. Related ether lipids, such as Edelfosine (ET-18-OCH3), have shown potent apoptotic effects in various cancer cell lines at concentrations in the low micromolar range.[1][6]

The following table summarizes the effects of different ether lipids on various cancer cell lines to provide a comparative context for determining the experimental concentration range for this compound.

| Compound | Cell Line(s) | Concentration | Observed Effect | Reference |

| This compound | HEp-2 | 20 µM | No effect on cell growth; altered lipidome | [3][4][5] |

| Edelfosine (ET-18-OCH3) | Human leukemic cells | Not specified | Potent and selective induction of apoptosis | [1][6] |

| Phosphatidylinositol ether lipid analogues (PIA) | NCI60 cell line panel | 10-100 µM | Widely cytotoxic | [7] |

| Glycosylated antitumor ether lipids (GAELs) | Mouse embryonic fibroblasts | Not specified | Kills cells via paraptosis-like cell death | [8][9] |

Based on this data, it is recommended to test a concentration range of 10 µM to 100 µM of this compound to determine the IC50 (half-maximal inhibitory concentration) for HEp-2 cells.

Experimental Protocols

Cell Culture and Maintenance

Protocol for HEp-2 Cell Culture:

-

Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Seeding: Seed HEp-2 cells in T-75 flasks at a density of 2 x 10^6 cells and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using 2 mL of 0.25% Trypsin-EDTA.

-

Neutralization and Centrifugation: Neutralize the trypsin with 8 mL of complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspension and Plating: Resuspend the cell pellet in fresh culture medium and plate for experiments or subculture.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on HEp-2 cell viability.[10][11][12]

Materials:

-

HEp-2 cells

-

Complete DMEM medium

-

This compound (stock solution in ethanol)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 10 µM to 100 µM. The final ethanol concentration should be kept below 0.1% (v/v) in all wells, including the vehicle control.

-

Incubation: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis in HEp-2 cells following treatment with this compound.[13][14][15][16][17]

Materials:

-

HEp-2 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HEp-2 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine all cells from each well.

-

Washing: Centrifuge the cell suspension at 200 x g for 5 minutes and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for Ether Lipid-Induced Apoptosis

Ether lipids have been shown to influence key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[18][19][20][21][22] The following diagram illustrates a plausible mechanism by which this compound may induce apoptosis in HEp-2 cells.

Caption: Proposed signaling cascade of this compound in HEp-2 cells.

Experimental Workflow for Determining Optimal Concentration

The following diagram outlines the experimental workflow for identifying the optimal concentration of this compound for treating HEp-2 cells.

References

- 1. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (Edelfosine): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digital.csic.es [digital.csic.es]

- 3. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]

- 5. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. A glycosylated antitumor ether lipid kills cells via paraptosis-like cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. japsonline.com [japsonline.com]

- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 21. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Unraveling the intricate relationship between lipid metabolism and oncogenic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing 1-O-Hexadecylglycerol to Investigate Ether Lipid-Dependent Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-O-Hexadecylglycerol (HG), a precursor for ether lipid biosynthesis, to study the role of ether-linked glycerophospholipids in various cellular processes. The protocols outlined below are based on established methodologies and offer a framework for investigating the impact of altered ether lipid composition on cell signaling, membrane dynamics, and other physiological functions.

Introduction to this compound and Ether Lipids

Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage.[1] These lipids, including plasmalogens (with a vinyl-ether bond), are integral components of cellular membranes and are implicated in a variety of cellular functions, including membrane trafficking, signal transduction, and protection against oxidative stress.[2][3] Dysregulation of ether lipid metabolism has been associated with various diseases, including cancer and neurological disorders.[2][4]

This compound (HG) is a cell-permeable precursor that can be readily incorporated into the ether lipid biosynthesis pathway, bypassing early enzymatic steps.[2][5] This allows researchers to specifically increase the cellular levels of ether lipids with a 16-carbon alkyl chain at the sn-1 position, providing a powerful tool to dissect their specific functions.[2]

Key Cellular Processes Influenced by this compound Treatment

Supplementation of cells with HG has been demonstrated to induce significant changes in the cellular lipidome, leading to functional consequences in various cell types.

-

Alteration of the Cellular Lipidome: Treatment of cells with HG leads to a significant increase in the levels of ether-linked phospholipids, particularly those with a C16:0 alkyl chain at the sn-1 position.[2][6] This enrichment allows for the study of the specific roles of these lipid species.

-

Modulation of Signaling Pathways: Ether lipids are precursors for signaling molecules and can influence the localization and activity of signaling proteins within membrane microdomains.[7][8] Changes in ether lipid content can therefore impact signaling cascades involved in cell proliferation, survival, and differentiation.

-

Regulation of Vesicular Trafficking: Ether lipids have been shown to play a role in the formation and release of extracellular vesicles, such as exosomes.[6] HG treatment can stimulate exosome release and alter their composition, suggesting a role for ether lipids in intercellular communication.[6]

-

Influence on Membrane Properties: The presence of ether lipids can affect the physical properties of cellular membranes, including fluidity and propensity for membrane fusion.[3][9]

Data Presentation: Quantitative Lipidomic Analysis

The following tables summarize the quantitative changes in the lipidome of HEp-2 cells after treatment with 20 µM this compound (HG) for 24 hours, as compared to untreated control cells and cells treated with 20 µM palmitin (an acyl analogue). The data is adapted from Bergan et al., 2013.[1][2][10]

Table 1: Overall Changes in Major Lipid Classes in HEp-2 Cells

| Lipid Class | Control (pmol/µg protein) | HG-Treated (pmol/µg protein) | Palmitin-Treated (pmol/µg protein) |

| PC O (Alkyl-PC) | 2.5 | 6.8 | 2.6 |

| PC P (Alkenyl-PC) | 0.8 | 1.5 | 0.8 |

| PE O (Alkyl-PE) | 0.4 | 1.2 | 0.4 |

| PE P (Alkenyl-PE) | 7.2 | 10.5 | 7.5 |

| PC (Diacyl-PC) | 110 | 105 | 115 |

| PE (Diacyl-PE) | 65 | 60 | 68 |

| PI | 8.5 | 13.5 | 12.5 |

| LPI | 0.02 | 1.1 | 0.03 |

| Ceramide (Cer) | 1.8 | 2.8 | 2.7 |

| Glucosylceramide (GlcCer) | 1.5 | 0.8 | 1.4 |

| Lactosylceramide (LacCer) | 0.3 | 0.15 | 0.3 |

| Globotriaosylceramide (Gb3) | 1.2 | 0.6 | 1.1 |

Table 2: Changes in Major Ether-Linked Phospholipid Species in HEp-2 Cells

| Lipid Species | Control (pmol/µg protein) | HG-Treated (pmol/µg protein) |

| PC O-16:0/18:1 | 0.5 | 2.5 |

| PC O-16:0/20:4 | 0.2 | 1.0 |

| PE P-16:0/18:1 | 1.5 | 3.0 |

| PE P-16:0/20:4 | 0.8 | 2.0 |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured cells with HG to enrich for ether lipids.

Materials:

-

Complete cell culture medium

-

This compound (HG) (e.g., from Santa Cruz Biotechnology)[2]

-

dl-α-palmitin (control) (e.g., from Sigma-Aldrich)[2]

-

Ethanol, absolute

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.[2]

-

Preparation of Lipid Stocks: Prepare a stock solution of HG (e.g., 20 mM) in absolute ethanol. Prepare a similar stock solution of palmitin.

-

Cell Treatment: The day after seeding, remove the culture medium and replace it with fresh medium containing the desired final concentration of HG (e.g., 20 µM). For control experiments, treat cells with an equivalent concentration of palmitin or the vehicle (ethanol, e.g., 0.1% v/v).[2]

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[2]

-

Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., lipidomics, Western blotting, functional assays).

Protocol 2: Lipid Extraction and Analysis by Mass Spectrometry

This protocol provides a general workflow for the extraction of lipids from cultured cells for subsequent analysis by mass spectrometry (MS).

Materials:

-

Treated and control cells from Protocol 1

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

HEPES-buffered medium

-

Methanol

-

Chloroform

-

Water (MS-grade)

-

Internal standards for lipid classes

-

Centrifuge

-

Sonicator

-

Nitrogen gas evaporator

Procedure:

-

Cell Harvesting: Wash the cells with warm HEPES medium. Detach the cells using trypsin-EDTA, then resuspend in HEPES medium and centrifuge at 2500 x g for 10 minutes. Wash the cell pellet with PBS and centrifuge again. Store the cell pellet at -80°C until lipid extraction.[2]

-

Lipid Extraction (Folch Method):

-

Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v).

-

Add internal standards for the lipid classes to be quantified.

-

Sonicate the mixture to disrupt the cells and facilitate extraction.

-

Add water to induce phase separation.

-

Centrifuge to separate the organic (lower) and aqueous (upper) phases.

-

-

Sample Preparation for MS:

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in an appropriate solvent for MS analysis (e.g., acetonitrile:2-propanol, 4:3, v/v).[2]

-

-

Mass Spectrometry Analysis:

-

Analyze the lipid extract using a suitable mass spectrometer (e.g., a triple quadrupole mass spectrometer) coupled to a liquid chromatography system.

-

Use multiple reaction monitoring (MRM) for the quantification of specific lipid species.[2]

-

Data processing and lipid identification are performed using specialized software.

-

Visualization of Pathways and Workflows

Caption: Incorporation of this compound into the ether lipid biosynthesis pathway.

Caption: Experimental workflow for studying the effects of this compound on cultured cells.

Caption: Putative mechanism of signaling modulation by increased ether lipid levels.

References

- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]

- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The relationship between cellular ether glycerophospholipid content and sensitivity of cancer cells to 1-O-octadecyl-2-O-methyl-glycerophosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]

- 6. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studies on Tetrahymena membranes. In vivo manipulating of membrane lipids by 1-O-hexadecyl glycerol-feeding in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mass Spectrometry Analysis of Lipid Changes After 1-O-Hexadecylglycerol Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecylglycerol (HG) is an ether lipid precursor that can be utilized by cells to synthesize ether-linked glycerophospholipids. These lipids play significant roles in cell signaling, membrane structure, and cellular transport. Understanding how HG treatment alters the cellular lipidome is crucial for elucidating the biological functions of ether lipids and for developing novel therapeutic strategies that target lipid metabolism. This document provides detailed protocols for the mass spectrometry-based analysis of lipidomic changes in cells treated with this compound, based on established methodologies.

Data Presentation: Quantitative Lipid Changes

The following tables summarize the quantitative changes in the lipidome of HEp-2 cells after treatment with 20 µM this compound (HG) for 24 hours, as determined by mass spectrometry.[1][2][3] Data is presented for 154 lipid species across 17 lipid classes.[1][2][3] For comparison, data from untreated cells and cells treated with palmitin (an acyl analogue of HG) are also included where available.[1][2]

Table 1: Changes in Ether-Linked Phospholipid Levels

| Lipid Class | Treatment | Fold Change vs. Untreated |

| Ether-linked Phosphatidylcholine (PC O-) | HG | ↑ (Significant Increase) |

| Ether-linked Phosphatidylethanolamine (PE O-) | HG | ↑ (Significant Increase) |

Note: HG treatment specifically increases the levels of ether-linked glycerophospholipids with 16 carbon atoms in the sn-1 position.[1][2][3]

Table 2: Changes in Other Major Lipid Classes

| Lipid Class | Treatment | Fold Change vs. Untreated |

| Glycosphingolipids | HG | ↓ (Decrease) |

| Ceramide (Cer) | HG | ↑ (Increase) |

| Ceramide (Cer) | Palmitin | ↑ (Increase) |

| Phosphatidylinositol (PI) | HG | ↑ (Increase) |

| Phosphatidylinositol (PI) | Palmitin | ↑ (Increase) |

| Lysophosphatidylinositol (LPI) | HG | ↑ (50-fold Increase) |

Note: The increases in Ceramide and Phosphatidylinositol were observed with both HG and palmitin treatment, suggesting these changes are not solely dependent on the ether linkage.[1][2]

Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol is based on the methodology used for HEp-2 cells.[1]

Materials:

-

HEp-2 cells

-

Complete growth medium (e.g., DMEM with 10% (v/v) fetal calf serum, 100 U/mL penicillin, and 100 U/mL streptomycin)

-

This compound (HG)

-

Palmitin (as a control)

-

Ethanol (for dissolving lipids)

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture HEp-2 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Prepare stock solutions of 20 mM HG and 20 mM palmitin in ethanol.

-

When cells reach the desired confluency, treat them by adding the lipid stock solutions directly to the culture medium to a final concentration of 20 µM.

-

For control cells, add an equivalent volume of ethanol (e.g., 0.1% v/v) to the culture medium.

-

Incubate the treated and control cells for 24 hours.

-

After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them for lipid extraction.

II. Lipid Extraction

Several methods can be employed for lipid extraction from biological samples. The Folch and Methyl-tert-butyl ether (MTBE) methods are commonly used and effective for a broad range of lipids.[4][5]

A. Folch Method (Chloroform/Methanol Extraction)

Materials:

-

Cell pellet

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

To the cell pellet, add a 2:1 (v/v) mixture of chloroform and methanol. For a typical cell pellet from a 10 cm dish, 2 mL of the mixture is sufficient.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

-

Incubate at room temperature for 20-30 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture again and centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the extracted lipids under a gentle stream of nitrogen gas or in a vacuum concentrator.

-

Store the dried lipid extract at -80°C until mass spectrometry analysis.

B. MTBE Method

Materials:

-

Cell pellet

-

Methanol, cold

-

Methyl-tert-butyl ether (MTBE), cold

-

Water

-

Vortex mixer

-

Centrifuge

Procedure: [6]

-

Add 200 µL of cold methanol to the cell pellet.

-

Add 800 µL of cold MTBE.

-

Vortex the mixture thoroughly.

-

Add 200 µL of water to induce phase separation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the upper organic phase.[6]

-

Dry the organic phase in a vacuum concentrator and store at -80°C until analysis.[6]

III. Mass Spectrometry Analysis

A typical lipidomics workflow involves liquid chromatography-mass spectrometry (LC-MS).[7][8][9]

Materials:

-

Dried lipid extract

-

Reconstitution solvent (e.g., acetonitrile/isopropanol/water 65:30:5 v/v/v)[6]

-

LC-MS system (e.g., coupled to a Q-TOF or Orbitrap mass spectrometer)

-

C8 or C18 reverse-phase column

Procedure:

-

Reconstitute the dried lipid extract in a small volume (e.g., 20-40 µL) of the reconstitution solvent.[6]

-

Inject an appropriate volume (e.g., 5-20 µL) of the reconstituted sample onto the LC-MS system.

-

Perform chromatographic separation of lipids using a suitable gradient of mobile phases.

-

Acquire mass spectra in both positive and negative ion modes to cover a wide range of lipid classes.

-

Data can be acquired in either a data-dependent or data-independent manner.

-

Process the acquired data using specialized lipidomics software for lipid identification and quantification.

Mandatory Visualizations

References

- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]

- 2. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]

- 6. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 7. waters.com [waters.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lipidomics Analysis of Cells Supplemented with 1-O-Hexadecylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether lipids are a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. These lipids are integral components of cellular membranes and are involved in critical biological processes, including cell signaling, membrane trafficking, and protection against oxidative stress.[1][2] 1-O-Hexadecylglycerol (HG) is a precursor for the biosynthesis of ether-linked glycerophospholipids.[3][4] Supplementing cells with HG allows for the investigation of the metabolic fate of this precursor and its impact on the cellular lipidome and related signaling pathways. This application note provides a detailed workflow and experimental protocols for the lipidomic analysis of cultured cells supplemented with this compound.

Experimental Overview

The overall workflow for this lipidomics study involves several key stages: supplementation of cultured cells with this compound, harvesting of the cells, extraction of total lipids, analysis by mass spectrometry, and subsequent data processing and analysis. A control group of cells treated with the vehicle (ethanol) and another control group treated with palmitin (the fatty acyl analogue of HG) are crucial for distinguishing the specific effects of the ether lipid precursor from general lipid supplementation.[3]

Detailed Experimental Protocols

Protocol 1: Cell Culture and Supplementation with this compound

This protocol is based on the methodology described by Bergan et al. (2013) for HEp-2 cells.[3]

Materials:

-

HEp-2 cells (or other cell line of interest)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

sn-1-O-Hexadecylglycerol (HG)

-

Palmitin

-

Ethanol (for dissolving lipids)

-

6-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

HEPES medium

Procedure:

-

Cell Seeding:

-

Culture HEp-2 cells in DMEM supplemented with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates one day prior to the experiment to allow them to adhere and reach the desired confluency.

-

-

Preparation of Lipid Stock Solutions:

-

Prepare a stock solution of this compound (HG) in ethanol. For example, a 20 mM stock solution.

-

Prepare a stock solution of palmitin in ethanol at the same concentration as the HG stock solution.

-

-

Cell Supplementation:

-

For the experimental group, add the HG stock solution to the cell culture medium to a final concentration of 20 µM.

-

For the acyl control group, add the palmitin stock solution to the cell culture medium to a final concentration of 20 µM.

-

For the vehicle control group, add an equivalent volume of ethanol (e.g., 0.1% v/v) to the cell culture medium.

-

Incubate the cells for 24 hours under standard culture conditions.

-

-

Cell Harvesting:

-

After the 24-hour incubation, aspirate the medium and wash the cells with PBS.

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the detached cells in HEPES medium and transfer to a microfuge tube.

-

Centrifuge the cells at 2500 x g for 10 minutes.

-

Wash the cell pellet with PBS and centrifuge again.

-

Remove the supernatant and freeze the cell pellet at -80°C until lipid extraction.

-

Protocol 2: Lipid Extraction using the Folch Method

The Folch method is a widely used technique for the extraction of total lipids from biological samples.

Materials:

-

Frozen cell pellets

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Homogenization:

-

To the frozen cell pellet, add a 2:1 (v/v) mixture of chloroform and methanol. The total volume should be 20 times the volume of the cell pellet.

-

Vortex the mixture vigorously for 2 minutes to homogenize the sample and disrupt the cells.

-

-

Phase Separation:

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the mixture into two phases.

-

-

Collection of the Lipid-Containing Phase:

-

The lower phase is the chloroform layer containing the lipids. The upper phase is the aqueous methanol layer.

-

Carefully aspirate and discard the upper aqueous phase.

-

Collect the lower chloroform phase into a clean glass tube.

-

-

Drying the Lipid Extract:

-

Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the dried lipid extract.

-

Store the dried lipid extract at -80°C until mass spectrometry analysis.

-

Protocol 3: Mass Spectrometry and Data Analysis

Instrumentation and Method:

-

A high-resolution mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system is recommended for comprehensive lipid analysis.

-

A C18 reversed-phase column is suitable for separating lipid species.

-

Data can be acquired in both positive and negative ionization modes to detect a wide range of lipid classes.

-

Tandem mass spectrometry (MS/MS) should be used for the structural elucidation and identification of lipid species.

Data Processing:

-

Raw mass spectrometry data can be processed using specialized lipidomics software.

-

Lipid identification is based on accurate mass measurements and characteristic fragmentation patterns from MS/MS spectra.

-

Internal standards for each lipid class should be used for accurate quantification.

-

The quantified lipid data should be normalized to the total protein content or cell number of the initial sample.

Quantitative Data Summary

Supplementation of HEp-2 cells with 20 µM this compound for 24 hours leads to significant changes in the cellular lipidome.[3] The most prominent effect is the expected increase in ether-linked phospholipids containing a 16:0 alkyl chain at the sn-1 position.[3] Interestingly, this is accompanied by alterations in other lipid classes, suggesting a complex interplay in cellular lipid metabolism.[3]

Table 1: Overall Changes in Major Lipid Classes in HEp-2 Cells after 24h Treatment

| Lipid Class | Control (pmol/µg protein) | This compound (pmol/µg protein) | Palmitin (pmol/µg protein) |

| Phosphatidylcholine (PC) | 135.4 | 149.2 | 148.8 |

| Ether PC (PC O) | 11.2 | 16.5 | 11.1 |

| Phosphatidylethanolamine (PE) | 59.8 | 61.2 | 60.5 |

| Ether PE (PE O) | 10.1 | 14.8 | 10.3 |

| Phosphatidylinositol (PI) | 13.9 | 20.1 | 19.5 |

| Lysophosphatidylinositol (LPI) | 0.03 | 1.6 | 0.04 |

| Ceramide (Cer) | 1.2 | 2.1 | 2.0 |